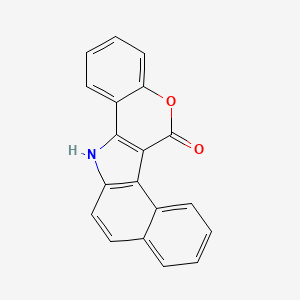
Benzo(e)(1)benzopyrano(4,3-b)indol-6(13H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzo(e)(1)benzopyrano(4,3-b)indol-6(13H)-one is a complex organic compound known for its unique structural properties and significant biological activities. This compound is derived from the marine natural product lamellarin and has been extensively studied for its potential as an anticancer agent due to its ability to inhibit topoisomerase I .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(e)(1)benzopyrano(4,3-b)indol-6(13H)-one involves several key steps. One common method includes the van Leusen pyrrole synthesis followed by an intramolecular Heck reaction . The process begins with the formation of a pyrrole intermediate, which is then subjected to a Heck reaction to construct the pentacyclic structure of the compound .
Industrial Production Methods
The key reactions, such as the van Leusen pyrrole synthesis and the Heck reaction, are well-established and can be adapted for large-scale production .
化学反应分析
Types of Reactions
Benzo(e)(1)benzopyrano(4,3-b)indol-6(13H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to different reduced forms.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinone derivatives, while reduction can produce various hydro derivatives .
科学研究应用
Benzo(e)(1)benzopyrano(4,3-b)indol-6(13H)-one has several scientific research applications:
Chemistry: The compound is used as a model system for studying complex organic reactions and mechanisms.
Biology: It is studied for its interactions with biological macromolecules, such as DNA and proteins.
Medicine: The compound has shown promise as an anticancer agent due to its ability to inhibit topoisomerase I, an enzyme involved in DNA replication
作用机制
The primary mechanism of action of Benzo(e)(1)benzopyrano(4,3-b)indol-6(13H)-one involves the inhibition of topoisomerase I. This enzyme is crucial for DNA replication and transcription. By stabilizing the enzyme-DNA complex, the compound prevents the re-ligation of DNA strands, leading to DNA damage and cell death . This mechanism is particularly effective against rapidly dividing cancer cells.
相似化合物的比较
Similar Compounds
Benzo(g)(1)benzopyrano(4,3-b)indol-6(13H)-one: Another topoisomerase I inhibitor with a similar structure and biological activity.
Lamellarin D: A marine natural product from which Benzo(e)(1)benzopyrano(4,3-b)indol-6(13H)-one is derived.
Uniqueness
This compound is unique due to its specific structural modifications that enhance its biological activity and stability. Its ability to inhibit topoisomerase I with high potency makes it a valuable compound for anticancer research .
属性
CAS 编号 |
77976-31-9 |
|---|---|
分子式 |
C19H11NO2 |
分子量 |
285.3 g/mol |
IUPAC 名称 |
20-oxa-12-azapentacyclo[11.8.0.02,11.03,8.014,19]henicosa-1(13),2(11),3,5,7,9,14,16,18-nonaen-21-one |
InChI |
InChI=1S/C19H11NO2/c21-19-17-16-12-6-2-1-5-11(12)9-10-14(16)20-18(17)13-7-3-4-8-15(13)22-19/h1-10,20H |
InChI 键 |
BCIKMYGJYYVSJO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C(N3)C5=CC=CC=C5OC4=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1S)-Bicyclo[2.2.2]oct-7-ene-2,5-dione](/img/structure/B14435609.png)
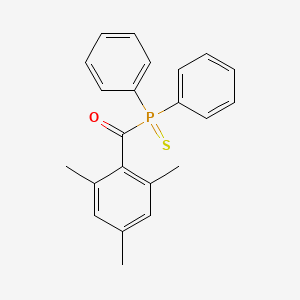
![3-Hydroxy-4-[nitroso(propyl)amino]butanoic acid](/img/structure/B14435633.png)
![[1-(2-Chloroacetamido)ethyl]phosphonic acid](/img/structure/B14435642.png)
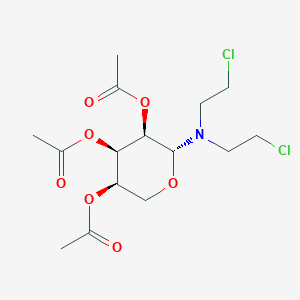
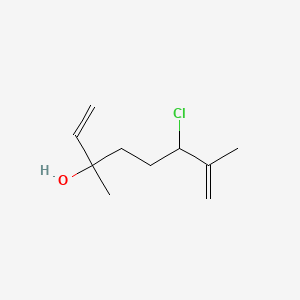
![1-Fluorobicyclo[2.1.1]hexan-2-one](/img/structure/B14435660.png)
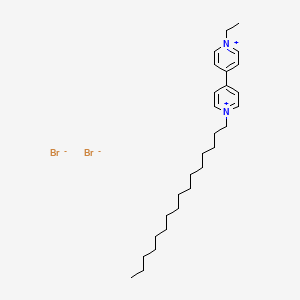
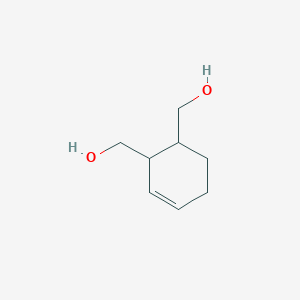
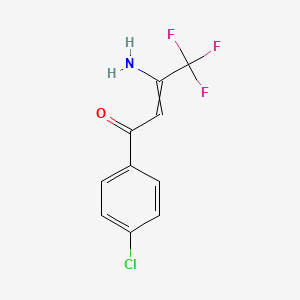
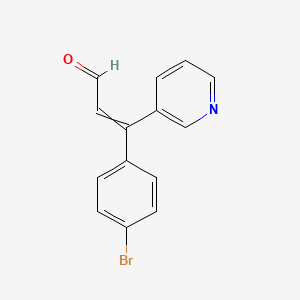
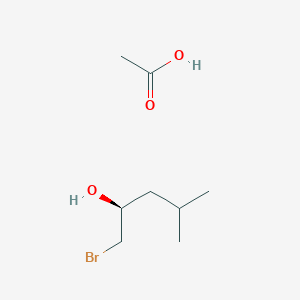
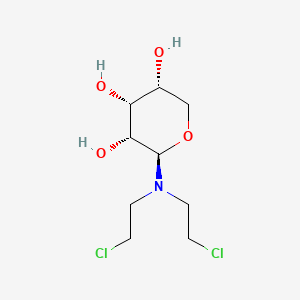
![(NE)-N-[(1Z)-1-hydroxyimino-1-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-2-ylidene]hydroxylamine](/img/structure/B14435694.png)
